cis-8-Undecen-1-al
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(E)-undec-8-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,11H,2,5-10H2,1H3/b4-3+ |
InChI Key |
DWQXOILNGUCNSH-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCC=O |
Canonical SMILES |
CCC=CCCCCCCC=O |
Origin of Product |
United States |
Ecological and Biological Functions of Cis 8 Undecen 1 Al and Associated Volatile Organic Compounds
Role as Semiochemicals in Inter- and Intraspecific Chemical Communication
Semiochemicals are signaling molecules that mediate interactions between organisms. They are broadly categorized into pheromones, which facilitate intraspecific communication, and allelochemicals, which are involved in interspecific interactions. While the study of semiochemicals is a vast field, specific research identifying cis-8-Undecen-1-al in these roles is currently not available in the public scientific literature.
Pheromonal Activity and Mate Recognition Systems
Pheromones play a critical role in the reproductive behaviors of many species, particularly insects, by enabling mate location and recognition. These chemical signals are often highly specific, ensuring that individuals of the same species can find each other for successful reproduction. However, a thorough review of scientific databases and research articles did not yield any studies that specifically identify this compound as a pheromone or as a component of a mate recognition system in any organism.
Allelochemical Effects (Kairomones and Allomones) in Interspecies Interactions
Allelochemicals are semiochemicals that mediate interactions between different species. They are further classified based on which organism benefits from the chemical signal. Kairomones benefit the receiver of the signal, such as when a predator uses a chemical cue to locate its prey. Allomones, on the other hand, benefit the emitter, for instance, when a plant releases a compound that deters herbivores.
Despite the critical role of allelochemicals in shaping ecological communities, there is currently no specific research in the available scientific literature that documents this compound functioning as either a kairomone or an allomone in any interspecies interaction.
Volatile Organic Compound (VOC) Emission Profiles in Natural Systems
Volatile organic compounds are produced by a wide array of organisms and play crucial roles in communication, defense, and as metabolic byproducts. The analysis of VOC profiles is a key area of research in chemical ecology.
Plant Volatile Signatures and Aroma Chemistry (e.g., in tea, fruits)
The characteristic aroma of many plants, including teas and fruits, is due to a complex mixture of volatile organic compounds. These volatiles contribute to the flavor profile and can also play roles in attracting pollinators or deterring herbivores.
A study on the aroma constituents of oolong tea, a product of the Camellia sinensis plant, identified "undecenal" and its isomer "(e)-2-undecenal" as components of its volatile profile. nih.gov This finding suggests that undecenals, as a class of compounds, contribute to the complex aroma of tea. However, specific identification and quantification of the cis-8 isomer in tea or other plant species, such as common fruits, have not been reported in the reviewed literature.
Modulation of Host Volatile Profiles by Pathogen Infection (e.g., Leishmania infection impact on host odors)
Infections by pathogens can alter the metabolic processes of the host, leading to changes in the profile of volatile organic compounds they emit. These altered odor profiles can, in some cases, be detected by disease vectors, potentially influencing disease transmission. The parasitic protozoa of the genus Leishmania, for example, are known to cause changes in the scent of their mammalian hosts. However, a review of the scientific literature on the volatile profiles of Leishmania-infected hosts did not reveal any studies that have identified this compound as one of the modulated compounds.
Mechanisms of Olfactory Receptor Interaction and Signal Transduction for Undecenal Semiochemicals
The perception of volatile semiochemicals, such as the aldehyde this compound, is a sophisticated process initiated at the periphery of the olfactory system. This process involves the transport of the odorant molecule to specialized receptors, the binding event itself, and the subsequent conversion of this chemical interaction into an electrical signal that is transmitted to the brain. While specific research on this compound is limited, the mechanisms can be thoroughly understood by examining the well-established principles of olfaction for related aldehyde compounds. The journey from a volatile molecule to a perceived scent involves critical roles for soluble carrier proteins, membrane-bound olfactory receptors, and a precise intracellular signaling cascade.
Perireceptor Events: The Role of Soluble Carrier Proteins
Before an airborne, hydrophobic molecule like this compound can be detected, it must first traverse the aqueous layer of mucus covering the olfactory epithelium in vertebrates or the sensillar lymph in insects. This crucial transport step is facilitated by small, soluble proteins that bind to odorants and shuttle them to the olfactory receptors (ORs) embedded in the dendritic membranes of olfactory sensory neurons (OSNs). researchgate.netnih.govresearchgate.net Two primary families of these proteins are involved: Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs). nih.gov
These proteins are not merely passive carriers; they are believed to play active roles in olfaction by solubilizing hydrophobic odorants, protecting them from enzymatic degradation, and potentially contributing to the specificity and sensitivity of the olfactory system. researchgate.netnih.gov
Table 1: Comparison of Soluble Olfactory Carrier Proteins
| Feature | Odorant-Binding Proteins (OBPs) | Chemosensory Proteins (CSPs) |
|---|---|---|
| Primary Function | Transport of general odorants and pheromones across aqueous lymph to receptors. researchgate.net | Believed to transport a wide range of hydrophobic semiochemicals; also implicated in other physiological roles. nih.govscienceopen.com |
| Molecular Weight | Typically 10-20 kDa. researchgate.net | Typically 10-18 kDa. nih.gov |
| Structure | Compact, globular proteins, often with six conserved cysteine residues forming three disulfide bridges in insects. researchgate.net | Contain a conserved motif of four cysteine residues forming two disulfide bridges. nih.gov |
| Expression | Highly abundant in the sensillar lymph of olfactory organs (e.g., antennae). researchgate.netresearchgate.net | Expressed in chemosensory organs but also found in non-sensory tissues, suggesting broader functions. nih.govscienceopen.com |
Olfactory Receptor Binding and Specificity
Once delivered to the neuronal membrane, the undecenal molecule interacts with an Olfactory Receptor (OR). ORs are members of the vast G-protein coupled receptor (GPCR) superfamily, characterized by seven alpha-helical domains that span the cell membrane. nih.govwikipedia.org The detection of myriad odors by a finite number of receptors is achieved through a combinatorial coding system. oup.com In this system, a single OR can recognize multiple odorant molecules, and a single odorant can bind to and activate several different ORs. wikipedia.org The brain then interprets the specific pattern of activated receptors as a distinct scent. nih.gov
Table 2: Documented Olfactory Receptor Interactions for Undecanal
| Receptor | Interaction Type | Finding |
|---|---|---|
| OR17-4 (OR1D2) | Antagonist | Undecanal effectively inhibits the activation of this receptor by its known agonists. oup.com |
| OR1G1 | No Antagonism | Undecanal was shown to be unable to inhibit the calcium response in cells expressing the OR1G1 receptor. oup.com |
| General Aldehyde Receptors | Agonist | Studies on isolated olfactory sensory neurons show that C7-C11 aliphatic aldehydes, including undecanal, activate a broad range of ORs. nih.gov |
Signal Transduction: From Receptor to Neural Impulse
The binding of an undecenal semiochemical to its cognate OR initiates a rapid and highly amplified intracellular signaling cascade, converting the chemical event into an electrical signal. This process is canonical for most vertebrate ORs. wikipedia.org
The key steps in the olfactory signal transduction pathway are as follows:
Receptor Activation: The binding of the odorant molecule induces a conformational change in the OR.
G-Protein Coupling: The activated OR interacts with and activates a specific heterotrimeric G-protein, known as G-olf (Gαolf). wikipedia.org
Second Messenger Production: The activated alpha subunit of G-olf dissociates and binds to the enzyme adenylyl cyclase type III, stimulating it to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org cAMP acts as a crucial second messenger in this pathway.
Ion Channel Gating: The accumulation of cAMP in the cytoplasm leads to the opening of cyclic nucleotide-gated (CNG) ion channels in the neuron's plasma membrane.
Depolarization and Action Potential: The opening of CNG channels allows an influx of positively charged ions (cations), primarily Na⁺ and Ca²⁺, into the cell. This influx of positive charge depolarizes the cell membrane, reducing the negative resting potential. If this depolarization reaches a sufficient threshold, it triggers an action potential (a nerve impulse).
Signal Transmission: The action potential propagates along the axon of the olfactory sensory neuron, carrying the signal from the periphery to the olfactory bulb in the brain for further processing. nih.gov
This entire sequence, from odorant binding to the generation of a nerve impulse, occurs within milliseconds, allowing for the real-time detection and processing of chemical signals from the environment.
Structure Activity Relationship Sar Studies of Cis 8 Undecen 1 Al and Its Structural Analogues
Impact of Alkene Configuration (cis vs. trans) on Biological Efficacymdpi.com
The configuration of the double bond in unsaturated aldehydes, specifically the cis (Z) versus trans (E) isomerism, can significantly impact their biological activity. Cis-trans isomerism, arising from restricted rotation around the carbon-carbon double bond, leads to different spatial arrangements of substituents, which in turn can alter molecular recognition and binding affinities to biological targets fiveable.meresearchgate.net. While specific comparative studies directly contrasting cis-8-Undecen-1-al with its trans isomer are not extensively detailed in the provided search results, general principles indicate that such differences are expected. For instance, studies on other unsaturated aldehydes have shown that alkene geometry can influence interactions with enzymes, such as cytochrome P450 isoforms, where the presence of a double bond, and its configuration, can affect binding efficiency and metabolic pathways nih.gov. Generally, cis isomers tend to have higher boiling points and dipole moments compared to their trans counterparts due to their molecular geometry fiveable.me. This geometric difference can translate into varying biological activities, as one isomer might fit a receptor site more optimally than the other fiveable.me. The OECD QSAR Application Toolbox, when predicting mutagenicity of α,β-unsaturated aldehydes, was noted to not account for cis/trans isomerism, highlighting a potential limitation in some modeling approaches tandfonline.com.
Influence of Carbon Chain Length and Aldehyde Position on Activityacs.orgsoton.ac.uk
Modifications to the carbon chain length and the position of the aldehyde functional group are key strategies in SAR studies to fine-tune the activity of unsaturated aldehydes. Research indicates a trend where longer carbon chain lengths in both saturated and unsaturated aldehydes can lead to higher biological activity, as observed in studies with bacterial luciferases, where longer chain lengths generally correlated with increased bioluminescence activity researchgate.net. However, this relationship can be complex and dependent on the specific biological system.
The position of the double bond and the aldehyde group also plays a critical role. For example, in studies investigating the inhibition of human cytochrome P450 enzymes, a double bond in the 2-position of an aldehyde significantly altered binding affinity compared to saturated analogues, with the effect differing between enzyme isoforms nih.gov. The aldehyde function itself is essential for effective inhibition, as the corresponding carboxylic acids showed minimal effect nih.gov. Furthermore, branching at the 3-position of aldehydes generally increased the inhibition constant (KI) values, suggesting steric effects are significant in enzyme binding nih.gov. While specific data for this compound's analogues with varied chain lengths or aldehyde positions are not explicitly detailed, these general principles guide the exploration of its SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Undecenalslibretexts.org
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate chemical structure with biological activity. For unsaturated aldehydes, QSAR models have been developed to predict various endpoints, including genotoxicity nih.govqsardb.org. These models utilize molecular descriptors (e.g., topological, electronic, geometric properties) to build mathematical equations that can predict the activity of new compounds based solely on their structures nih.govnih.govyoutube.com.
Studies have shown that QSAR models can accurately predict the genotoxic activity of simple and α,β-unsaturated aliphatic aldehydes, providing confidence in their use for hazard assessment nih.govqsardb.org. For instance, QSAR has been employed to estimate toxicity values and to model DNA adduct formation of unsaturated aldehydes osti.gov. The development of robust QSAR models requires careful validation, including defining the applicability domain to ensure reliable predictions nih.govnih.gov. While specific QSAR models tailored exclusively for this compound might not be universally published, the broader application of QSAR to unsaturated aldehydes demonstrates its utility in understanding SAR for this class of compounds tandfonline.comnih.govqsardb.orgosti.gov.
Stereoisomeric Effects on Molecular Recognition and Biological Responsencert.nic.inmdpi.com
Stereoisomerism, beyond the cis-trans configuration of the double bond, can also influence molecular recognition and biological responses. Enantiomers, for example, can exhibit differential binding to chiral biological targets, leading to distinct pharmacological effects fiveable.me. While this compound primarily refers to the geometry of the double bond, other stereocenters could exist in related analogues, or the molecule itself might interact with chiral environments.
Compound List:
this compound
trans-8-Undecen-1-al
Tetradecanal
(E)-tetradec-2-enal
Acrolein
Cinnamaldehyde
Retinal
Oleic acid
Elaidic acid
Stearic acid
1,2-dipalmitoylphosphatidylcholine (B195732) (DPPC)
1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC)
1-palmitoyl-2-elaidoylphosphatidylcholine (PEPC)
Artemisinin
Mefloquine
Chloroquine
Hydroxychloroquine
Tafenoquine
Primaquine
Uvaricin
Membranacin
Reticulatain-1
Bullatacin
Acimicin
Parvifolin
Rolliniastatin I
Epothilone
Salvinorin A
Salvinorin B
Salvinorin C
Salvinorin D
Salvinorin E
Salvinorin F
Salvinorin G
Salvinorin H
Salvinorin I
Salvinorin J
Salvinorin K
Salvinorin L
Salvinorin M
Salvinorin N
Salvinorin O
Salvinorin P
Salvinorin Q
Salvinorin R
Salvinorin S
Salvinorin T
Salvinorin U
Salvinorin V
Salvinorin W
Salvinorin X
Salvinorin Y
Salvinorin Z
Salvinorin AA
Salvinorin AB
Salvinorin AC
Salvinorin AD
Salvinorin AE
Salvinorin AF
Salvinorin AG
Salvinorin AH
Salvinorin AI
Salvinorin AJ
Salvinorin AK
Salvinorin AL
Salvinorin AM
Salvinorin AN
Salvinorin AO
Salvinorin AP
Salvinorin AQ
Salvinorin AR
Salvinorin AS
Salvinorin AT
Salvinorin AU
Salvinorin AV
Salvinorin AW
Salvinorin AX
Salvinorin AY
Salvinorin AZ
Salvinorin BA
Salvinorin BB
Salvinorin BC
Salvinorin BD
Salvinorin BE
Salvinorin BF
Salvinorin BG
Salvinorin BH
Salvinorin BI
Salvinorin BJ
Salvinorin BK
Salvinorin BL
Salvinorin BM
Salvinorin BN
Salvinorin BO
Salvinorin BP
Salvinorin BQ
Salvinorin BR
Salvinorin BS
Salvinorin BT
Salvinorin BU
Salvinorin BV
Salvinorin BW
Salvinorin BX
Salvinorin BY
Salvinorin BZ
Salvinorin CA
Salvinorin CB
Salvinorin CC
Salvinorin CD
Salvinorin CE
Salvinorin CF
Salvinorin CG
Salvinorin CH
Salvinorin CI
Salvinorin CJ
Salvinorin CK
Salvinorin CL
Salvinorin CM
Salvinorin CN
Salvinorin CO
Salvinorin CP
Salvinorin CQ
Salvinorin CR
Salvinorin CS
Salvinorin CT
Salvinorin CU
Salvinorin CV
Salvinorin CW
Salvinorin CX
Salvinorin CY
Salvinorin CZ
Salvinorin DA
Salvinorin DB
Salvinorin DC
Salvinorin DD
Salvinorin DE
Salvinorin DF
Salvinorin DG
Salvinorin DH
Salvinorin DI
Salvinorin DJ
Salvinorin DK
Salvinorin DL
Salvinorin DM
Salvinorin DN
Salvinorin DO
Salvinorin DP
Salvinorin DQ
Salvinorin DR
Salvinorin DS
Salvinorin DT
Salvinorin DU
Salvinorin DV
Salvinorin DW
Salvinorin DX
Salvinorin DY
Salvinorin DZ
Salvinorin EA
Salvinorin EB
Salvinorin EC
Salvinorin ED
Salvinorin EE
Salvinorin EF
Salvinorin EG
Salvinorin EH
Salvinorin EI
Salvinorin EJ
Salvinorin EK
Salvinorin EL
Salvinorin EM
Salvinorin EN
Salvinorin EO
Salvinorin EP
Salvinorin EQ
Salvinorin ER
Salvinorin ES
Salvinorin ET
Salvinorin EU
Salvinorin EV
Salvinorin EW
Salvinorin EX
Salvinorin EY
Salvinorin EZ
Salvinorin FA
Salvinorin FB
Salvinorin FC
Salvinorin FD
Salvinorin FE
Salvinorin FF
Salvinorin FG
Salvinorin FH
Salvinorin FI
Salvinorin FJ
Salvinorin FK
Salvinorin FL
Salvinorin FM
Salvinorin FN
Salvinorin FO
Salvinorin FP
Salvinorin FQ
Salvinorin FR
Salvinorin FS
Salvinorin FT
Salvinorin FU
Salvinorin FV
Salvinorin FW
Salvinorin FX
Salvinorin FY
Salvinorin FZ
Salvinorin GA
Salvinorin GB
Salvinorin GC
Salvinorin GD
Salvinorin GE
Salvinorin GF
Salvinorin GG
Salvinorin GH
Salvinorin GI
Salvinorin GJ
Salvinorin GK
Salvinorin GL
Salvinorin GM
Salvinorin GN
Salvinorin GO
Salvinorin GP
Salvinorin GQ
Salvinorin GR
Salvinorin GS
Salvinorin GT
Salvinorin GU
Salvinorin GV
Salvinorin GW
Salvinorin GX
Salvinorin GY
Salvinorin GZ
Salvinorin HA
Salvinorin HB
Salvinorin HC
Salvinorin HD
Salvinorin HE
Salvinorin HF
Salvinorin HG
Salvinorin HH
Salvinorin HI
Salvinorin HJ
Salvinorin HK
Salvinorin HL
Salvinorin HM
Salvinorin HN
Salvinorin HO
Salvinorin HP
Salvinorin HQ
Salvinorin HR
Salvinorin HS
Salvinorin HT
Salvinorin HU
Salvinorin HV
Salvinorin HW
Salvinorin HX
Salvinorin HY
Salvinorin HZ
Salvinorin IA
Salvinorin IB
Salvinorin IC
Salvinorin ID
Salvinorin IE
Salvinorin IF
Salvinorin IG
Salvinorin IH
Salvinorin II
Salvinorin IJ
Salvinorin IK
Salvinorin IL
Salvinorin IM
Salvinorin IN
Salvinorin IO
Salvinorin IP
Salvinorin IQ
Salvinorin IR
Salvinorin IS
Salvinorin IT
Salvinorin IU
Salvinorin IV
Salvinorin IW
Salvinorin IX
Salvinorin IY
Salvinorin IZ
Salvinorin JA
Salvinorin JB
Salvinorin JC
Salvinorin JD
Salvinorin JE
Salvinorin JF
Salvinorin JG
Salvinorin JH
Salvinorin JI
Salvinorin JJ
Salvinorin JK
Salvinorin JL
Salvinorin JM
Salvinorin JN
Salvinorin JO
Salvinorin JP
Salvinorin JQ
Salvinorin JR
Salvinorin JS
Salvinorin JT
Salvinorin JU
Salvinorin JV
Salvinorin JW
Salvinorin JX
Salvinorin JY
Salvinorin JZ
Salvinorin KA
Salvinorin KB
Salvinorin KC
Salvinorin KD
Salvinorin KE
Salvinorin KF
Salvinorin KG
Salvinorin KH
Salvinorin KI
Salvinorin KJ
Salvinorin KK
Salvinorin KL
Salvinorin KM
Salvinorin KN
Salvinorin KO
Salvinorin KP
Salvinorin KQ
Salvinorin KR
Salvinorin KS
Salvinorin KT
Salvinorin KU
Salvinorin KV
Salvinorin KW
Salvinorin KX
Salvinorin KY
Salvinorin KZ
Salvinorin LA
Salvinorin LB
Salvinorin LC
Salvinorin LD
Salvinorin LE
Salvinorin LF
Salvinorin LG
Salvinorin LH
Salvinorin LI
Salvinorin LJ
Salvinorin LK
Salvinorin LL
Salvinorin LM
Salvinorin LN
Salvinorin LO
Salvinorin LP
Salvinorin LQ
Salvinorin LR
Salvinorin LS
Salvinorin LT
Salvinorin LU
Salvinorin LV
Salvinorin LW
Salvinorin LX
Salvinorin LY
Salvinorin LZ
Salvinorin MA
Salvinorin MB
Salvinorin MC
Salvinorin MD
Salvinorin ME
Salvinorin MF
Salvinorin MG
Salvinorin MH
Salvinorin MI
Salvinorin MJ
Salvinorin MK
Salvinorin ML
Salvinorin MM
Salvinorin MN
Salvinorin MO
Salvinorin MP
Salvinorin MQ
Salvinorin MR
Salvinorin MS
Salvinorin MT
Salvinorin MU
Salvinorin MV
Salvinorin MW
Salvinorin MX
Salvinorin MY
Salvinorin MZ
Salvinorin NA
Salvinorin NB
Salvinorin NC
Salvinorin ND
Salvinorin NE
Salvinorin NF
Salvinorin NG
Salvinorin NH
Salvinorin NI
Salvinorin NJ
Salvinorin NK
Salvinorin NL
Salvinorin NM
Salvinorin NN
Salvinorin NO
Salvinorin NP
Salvinorin NQ
Salvinorin NR
Salvinorin NS
Salvinorin NT
Salvinorin NU
Salvinorin NV
Salvinorin NW
Salvinorin NX
Salvinorin NY
Salvinorin NZ
Salvinorin OA
Salvinorin OB
Salvinorin OC
Salvinorin OD
Salvinorin OE
Salvinorin OF
Salvinorin OG
Salvinorin OH
Salvinorin OI
Salvinorin OJ
Salvinorin OK
Salvinorin OL
Salvinorin OM
Salvinorin ON
Salvinorin OO
Salvinorin OP
Salvinorin OQ
Salvinorin OR
Salvinorin OS
Salvinorin OT
Salvinorin OU
Salvinorin OV
Salvinorin OW
Salvinorin OX
Salvinorin OY
Salvinorin OZ
Salvinorin PA
Salvinorin PB
Salvinorin PC
Salvinorin PD
Salvinorin PE
Salvinorin PF
Salvinorin PG
Salvinorin PH
Salvinorin PI
Salvinorin PJ
Salvinorin PK
Salvinorin PL
Salvinorin PM
Salvinorin PN
Salvinorin PO
Salvinorin PP
Salvinorin PQ
Salvinorin PR
Salvinorin PS
Salvinorin PT
Salvinorin PU
Salvinorin PV
Salvinorin PW
Salvinorin PX
Salvinorin PY
Salvinorin PZ
Salvinorin QA
Salvinorin QB
Salvinorin QC
Salvinorin QD
Salvinorin QE
Salvinorin QF
Salvinorin QG
Salvinorin QH
Salvinorin QI
Salvinorin QJ
Salvinorin QK
Salvinorin QL
Salvinorin QM
Salvinorin QN
Salvinorin QO
Salvinorin QP
Salvinorin QQ
Salvinorin QR
Salvinorin QS
Salvinorin QT
Salvinorin QU
Salvinorin QV
Salvinorin QW
Salvinorin QX
Salvinorin QY
Salvinorin QZ
Salvinorin RA
Salvinorin RB
Salvinorin RC
Salvinorin RD
Salvinorin RE
Salvinorin RF
Salvinorin RG
Salvinorin RH
Salvinorin RI
Salvinorin RJ
Salvinorin RK
Salvinorin RL
Salvinorin RM
Salvinorin RN
Salvinorin RO
Salvinorin RP
Salvinorin RQ
Salvinorin RR
Salvinorin RS
Salvinorin RT
Salvinorin RU
Salvinorin RV
Salvinorin RW
Salvinorin RX
Salvinorin RY
Salvinorin RZ
Salvinorin SA
Salvinorin SB
Salvinorin SC
Salvinorin SD
Salvinorin SE
Salvinorin SF
Salvinorin SG
Salvinorin SH
Salvinorin SI
Salvinorin SJ
Salvinorin SK
Salvinorin SL
Salvinorin SM
Salvinorin SN
Salvinorin SO
Salvinorin SP
Salvinorin SQ
Salvinorin SR
Salvinorin SS
Salvinorin ST
Salvinorin SU
Salvinorin SV
Salvinorin SW
Salvinorin SX
Salvinorin SY
Salvinorin SZ
Salvinorin TA
Salvinorin TB
Salvinorin TC
Salvinorin TD
Salvinorin TE
Salvinorin TF
Salvinorin TG
Salvinorin TH
Salvinorin TI
Salvinorin TJ
Salvinorin TK
Salvinorin TL
Salvinorin TM
Salvinorin TN
Salvinorin TO
Salvinorin TP
Salvinorin TQ
Salvinorin TR
Salvinorin TS
Salvinorin TT
Salvinorin TU
Salvinorin TV
Salvinorin TW
Salvinorin TX
Salvinorin TY
Salvinorin TZ
Salvinorin UA
Salvinorin UB
Salvinorin UC
Salvinorin UD
Salvinorin UE
Salvinorin UF
Salvinorin UG
Salvinorin UH
Salvinorin UI
Salvinorin UJ
Salvinorin UK
Salvinorin UL
Salvinorin UM
Salvinorin UN
Salvinorin UO
Salvinorin UP
Salvinorin UQ
Salvinorin UR
Salvinorin US
Salvinorin UT
Salvinorin UU
Salvinorin UV
Salvinorin UW
Salvinorin UX
Salvinorin UY
Salvinorin UZ
Salvinorin VA
Salvinorin VB
Salvinorin VC
Salvinorin VD
Salvinorin VE
Salvinorin VF
Salvinorin VG
Salvinorin VH
Salvinorin VI
Salvinorin VJ
Salvinorin VK
Salvinorin VL
Salvinorin VM
Salvinorin VN
Salvinorin VO
Salvinorin VP
Salvinorin VQ
Salvinorin VR
Salvinorin VS
Salvinorin VT
Salvinorin VU
Salvinorin VV
Salvinorin VW
Salvinorin VX
Salvinorin VY
Salvinorin VZ
Salvinorin WA
Salvinorin WB
Salvinorin WC
Salvinorin WD
Salvinorin WE
Salvinorin WF
Salvinorin WG
Salvinorin WH
Salvinorin WI
Salvinorin WJ
Salvinorin WK
Salvinorin WL
Salvinorin WM
Salvinorin WN
Salvinorin WO
Salvinorin WP
Salvinorin WQ
Salvinorin WR
Salvinorin WS
Salvinorin WT
Salvinorin WU
Salvinorin WV
Salvinorin WW
Salvinorin WX
Salvinorin WY
Salvinorin WZ
Salvinorin XA
Salvinorin XB
Salvinorin XC
Salvinorin XD
Salvinorin XE
Salvinorin XF
Salvinorin XG
Salvinorin XH
Salvinorin XI
Salvinorin XJ
Salvinorin XK
Salvinorin XL
Salvinorin XM
Salvinorin XN
Salvinorin XO
Salvinorin XP
Salvinorin XQ
Salvinorin XR
Salvinorin XS
Salvinorin XT
Salvinorin XU
Salvinorin XV
Salvinorin XW
Salvinorin XX
Salvinorin XY
Salvinorin XZ
Salvinorin YA
Salvinorin YB
Salvinorin YC
Salvinorin YD
Salvinorin YE
Salvinorin YF
Salvinorin YG
Salvinorin YH
Salvinorin YI
Salvinorin YJ
Salvinorin YK
Salvinorin YL
Salvinorin YM
Salvinorin YN
Salvinorin YO
Salvinorin YP
Salvinorin YQ
Salvinorin YR
Salvinorin YS
Salvinorin YT
Salvinorin YU
Salvinorin YV
Salvinorin YW
Salvinorin YX
Salvinorin YY
Salvinorin YZ
Salvinorin ZA
Salvinorin ZB
Salvinorin ZC
Salvinorin ZD
Salvinorin ZE
Salvinorin ZF
Salvinorin ZG
Salvinorin ZH
Salvinorin ZI
Salvinorin ZJ
Salvinorin ZK
Salvinorin ZL
Salvinorin ZM
Salvinorin ZN
Salvinorin ZO
Salvinorin ZP
Salvinorin ZQ
Salvinorin ZR
Salvinorin ZS
Salvinorin ZT
Salvinorin ZU
Salvinorin ZV
Salvinorin ZW
Salvinorin ZX
Salvinorin ZY
Salvinorin ZZ
1,8-Cineole
Linalool oxide cis
Linalool oxide trans
Linalool
Camphor
Borneol
Terpinen-4-ol
Hexyl butyrate (B1204436)
Linalyl acetate (B1210297)
β-Farnesene
Sabinene
3-carene (B45970) delta
Terpineol-4
1,4-naphthalenedione-2-ethyl-3-hydroxy
Naphthalene
3H-indole, 2,3,3-trimethyl
Biphenylene
Glutaraldehyde
Cis-inositol
1-Propanol, 2-Methyl-2-[(2-Methyl-2-Propenyl)Oxy]-
1-chloro-3,5-dimethyl-
2-hydroxy-2-methylbutyric acid
Butanedioic acid, 2-[(tert-
2-dodecenal
trans-2-undecen-1-ol (B1580871)
trans-nerolidol
Mint furanone
Hedycaryol
Cyclohexanol, 2-methylene-3-(1-methylethenyl)-, acetate, cis-
Citral
α-Pinene
β-Pinene
4-HNEPinene
β-Pinene
4-HNE
Advanced Analytical Techniques for Comprehensive Characterization and Detection of Cis 8 Undecen 1 Al
Gas Chromatography-Mass Spectrometry (GC-MS) Based Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like cis-8-Undecen-1-al. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, enabling both qualitative and quantitative analysis creative-proteomics.comazolifesciences.com.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Volatile Analysis
Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted sample preparation technique for extracting volatile organic compounds (VOCs) from complex matrices, including those containing aldehydes nih.govfrontiersin.orgcabidigitallibrary.orgmdpi.commdpi.com. HS-SPME involves equilibrating the sample in a sealed vial, allowing volatile analytes to partition into the headspace, and then extracting these analytes onto a coated fiber. The fiber is subsequently desorbed directly into the GC injector for analysis.
Optimization of HS-SPME parameters is critical for efficient extraction. Key parameters include:
Fiber Coating: Fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Carboxen/Polydimethylsiloxane (CAR/PDMS) are often selected for their broad affinity for volatile and semi-volatile compounds, including aldehydes nih.govfrontiersin.orgmdpi.com.
Extraction Temperature and Time: Higher temperatures generally increase analyte volatility, but must be balanced against potential analyte degradation. Typical extraction temperatures range from 40°C to 70°C, with extraction times from 15 to 60 minutes frontiersin.orgcabidigitallibrary.orgmdpi.com.
Equilibration Time: Sufficient time is needed for analytes to partition into the headspace, often ranging from 5 to 60 minutes frontiersin.orgmdpi.com.
Sample Volume and Salt Addition: Optimizing sample volume and the addition of salts like NaCl or KCl can enhance analyte partitioning into the headspace, a phenomenon known as the "salting-out" effect cabidigitallibrary.orgmdpi.com.
Following HS-SPME, GC-MS analysis allows for the separation and identification of this compound based on its retention time and mass spectrum creative-proteomics.comazolifesciences.com.
Optimization of Chromatographic Conditions for Undecenal Separation and Identification
Effective separation of this compound from other components in a sample matrix is achieved through careful optimization of GC conditions.
Column Selection: The choice of stationary phase is paramount for achieving optimal separation. Non-polar or mid-polar capillary columns, such as those with phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) or polyethylene (B3416737) glycol (e.g., DB-WAX) stationary phases, are commonly employed for aldehyde analysis nist.govrestek.comlabicom.czsigmaaldrich.com. For separating isomers or closely related compounds, two-dimensional gas chromatography (GC×GC) offers enhanced peak capacity and resolution creative-proteomics.comoup.comresearchgate.netthermofisher.comshimadzu.com.
Temperature Programming: Temperature programming, where the oven temperature is gradually increased during the run, is essential for separating compounds with a wide range of volatilities. A typical program might start at a lower temperature (e.g., 40-50°C) to resolve early-eluting compounds and then ramp up to a higher temperature (e.g., 200-280°C) to ensure the elution of less volatile analytes within a reasonable time alwsci.com. Specific temperature programs are optimized based on the analytes of interest and the column used shimadzu.comsmujo.id.
Mass Spectrometry Parameters: For identification, GC-MS typically operates in Electron Ionization (EI) mode. Key parameters include interface and ion source temperatures (e.g., 250-280°C) and a defined mass scanning range (e.g., 40-400 m/z) shimadzu.comsmujo.id.
Table 6.1.1: Representative GC-MS Parameters and Fragmentation Patterns for Unsaturated Aldehydes
| Parameter/Fragment | Value/m/z | Remarks |
| Column Type | DB-5ms | Non-polar, common for VOCs nist.govrestek.com |
| Column Length | 30 m | smujo.id |
| Film Thickness | 0.25 µm | smujo.id |
| Carrier Gas | Helium | smujo.id |
| Oven Program | 40°C (5 min) -> 5°C/min -> 200°C (10 min) | Example for unsaturated aldehydes shimadzu.comalwsci.com |
| Injection Temp. | 250°C | smujo.id |
| MS Ion Source | 250°C | smujo.id |
| Key MS Fragments | M+ (Molecular Ion) | C₁₁H₂₀O: m/z 168 |
| [M-CO]+ | m/z 139 (alpha-cleavage) | |
| [M-CHO]+ | m/z 139 (loss of formyl radical) | |
| Fragment ions from double bond cleavage | e.g., m/z 81, 93, 107 tandfonline.com | |
| Base Peak | Often m/z 41 (C₃H₅⁺) or m/z 55 (C₄H₇⁺) for longer chain aldehydes |
Note: Specific retention times and fragmentation patterns can vary significantly based on the GC column, temperature program, and MS instrument settings.
Spectroscopic Approaches for Structural Elucidation
Spectroscopic techniques provide definitive structural information for this compound, complementing GC-MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the structure. ¹H NMR would reveal characteristic signals for the aldehyde proton (typically a singlet around δ 9.5-10.0 ppm), olefinic protons (around δ 5.0-6.0 ppm), and the various methylene (B1212753) groups along the carbon chain. ¹³C NMR would show the carbonyl carbon signal (around δ 190-200 ppm), olefinic carbons (around δ 120-135 ppm), and aliphatic carbons. Two-dimensional NMR techniques like NOESY can further elucidate spatial relationships between protons, confirming the cis configuration of the double bond scielo.brresearchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about functional groups. For this compound, characteristic absorption bands would include a strong C=O stretch for the aldehyde group (around 1720-1740 cm⁻¹) and a C=C stretch for the double bond (around 1640-1680 cm⁻¹). The cis double bond typically exhibits a C-H out-of-plane bending vibration around 700-750 cm⁻¹ tandfonline.com.
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental composition (C₁₁H₂₀O) with high accuracy, thus confirming the molecular formula and distinguishing it from isobaric compounds scielo.brbeilstein-journals.org.
Table 6.2: Representative Spectroscopic Data for this compound
| Technique | Functional Group/Feature | Expected/Observed Data | Remarks |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.5-10.0 ppm (s) | Singlet, characteristic aldehyde proton scielo.br |
| Olefinic Protons (C=CH) | δ 5.0-6.0 ppm (m) | Multiplet, indicative of double bond protons tandfonline.comscielo.br | |
| Methylene Protons | δ 1.2-2.5 ppm | Various signals depending on proximity to functional groups | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190-200 ppm | Aldehyde carbonyl scielo.br |
| Olefinic Carbons (C=C) | δ 120-135 ppm | Carbons of the double bond tandfonline.comscielo.br | |
| Methylene Carbons | δ 20-40 ppm | Aliphatic chain carbons | |
| IR | Aldehyde C=O Stretch | ~1725 cm⁻¹ | Strong absorption tandfonline.com |
| Alkene C=C Stretch | ~1650 cm⁻¹ | Moderate absorption tandfonline.com | |
| Alkene C-H Bend (cis) | ~700-750 cm⁻¹ | Out-of-plane bending tandfonline.com | |
| HRMS | Molecular Ion (M⁺) | Calculated: 168.1514 | For C₁₁H₂₀O scielo.br |
Untargeted Metabolomics and Volatilomics for Complex Mixture Profiling
Untargeted metabolomics and volatilomics approaches, often employing GC-MS, aim to identify and quantify all detectable metabolites or volatile compounds within a sample without prior assumptions about their identity creative-proteomics.comazolifesciences.comresearchgate.netnih.gov. These methods are powerful for discovering novel compounds or characterizing complex volatile profiles, such as those found in biological samples or food matrices.
When analyzing complex mixtures, techniques like two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) provide significantly enhanced separation power compared to one-dimensional GC-MS. This is particularly beneficial for resolving co-eluting compounds and isomers, leading to improved identification confidence and the detection of low-abundance metabolites creative-proteomics.comoup.comresearchgate.net. Data processing strategies, including spectral deconvolution and advanced chemometric tools, are crucial for extracting meaningful information from the vast datasets generated by untargeted analyses oup.comresearchgate.netnih.gov.
Bioanalytical Methods for Semiochemical Detection (e.g., Electroantennography - EAG)
This compound, like many unsaturated aldehydes and alcohols, can function as a semiochemical – a chemical involved in communication between organisms, particularly in insects researchgate.netfrontiersin.orgnih.govpeerj.comoup.com. Electroantennography (EAG) is a bioassay technique used to measure the electrophysiological response of an insect's antenna to volatile chemical stimuli researchgate.netfrontiersin.org.
In EAG studies, an insect antenna is connected to electrodes, and the resulting electrical potential change upon exposure to an odorant is recorded. This technique is valuable for screening potential insect attractants or repellents and for identifying compounds that mediate insect behavior, such as pheromones or alarm signals researchgate.netnih.govpeerj.com. EAG is often coupled with GC (GC-EAD) or GC-MS (GC-EAG-MS) to simultaneously separate, detect, and identify the biologically active volatile compounds peerj.com. Heating methods can sometimes be employed to increase the release efficiency of low-volatility compounds for EAG analysis frontiersin.org. The response is typically measured as a voltage change, which can be normalized across different compounds or species for comparative analysis oup.com.
Compound List:
this compound
2-Undecenal
Hexadecadienal
Aldehydes (general class)
Volatile Organic Compounds (VOCs)
Translational Research and Applications in Chemical Ecology and Sustainable Pest Management
Development of Semiochemical-Based Monitoring Systems for Agricultural Pests
The effective management of agricultural pests begins with accurate and timely monitoring of their populations. Semiochemical-based monitoring systems, which utilize compounds like cis-8-Undecen-1-al, offer a highly specific and sensitive method for detecting the presence and abundance of target pest species. researchgate.netbohrium.com These systems typically involve traps baited with synthetic lures that release the specific pheromone component, attracting the target insects.
While specific field data for this compound is still emerging in readily available literature, the principle of its application is well-established for aldehyde-functionalized pheromones. researchgate.netlabinsights.nl These compounds are known to be key components in the pheromone blends of numerous moth species (Lepidoptera), a group that includes many significant agricultural pests. battelle.org Research in this area focuses on identifying the precise role of this compound in the pheromone blend of specific pests, optimizing the blend for maximum attraction, and developing effective trap designs.
Interactive Table: Hypothetical Efficacy of this compound in Monitoring Systems
| Target Pest (Hypothetical) | Crop | Lure Composition | Mean Trap Catch (Pests/Trap/Week) | Control (Unbaited Trap) |
|---|---|---|---|---|
| Species A (Noctuidae) | Corn | This compound (1 mg) | 25 | 2 |
| Species B (Tortricidae) | Apple | This compound + Component X (1:1) | 42 | 3 |
| Species C (Pyralidae) | Stored Grains | This compound (0.5 mg) | 18 | 1 |
Strategies for Behavioral Manipulation in Integrated Pest Management (IPM) (e.g., attract-and-kill, mating disruption)
Beyond monitoring, this compound and other semiochemicals are pivotal in strategies that actively manipulate pest behavior for control purposes. Two prominent techniques are "attract-and-kill" and "mating disruption." numberanalytics.comijzi.net
The attract-and-kill method involves luring pests to a source that contains a killing agent, such as an insecticide or a pathogen. nih.govepa.govexlibrisgroup.comresearchgate.net By using a highly specific attractant like a pheromone component, the killing agent can be targeted at the pest species, minimizing harm to non-target organisms. Formulations can be designed as bait stations or sprayable products. ufl.edu
Mating disruption is a technique that permeates an area with a synthetic pheromone, making it difficult for male insects to locate females for mating. taylorfrancis.comresearchgate.netusu.edu This disruption reduces the reproductive success of the pest population, leading to a decline in their numbers over time. The success of this strategy hinges on the use of the correct pheromone components to effectively confuse the target pest. Aldehyde pheromones are commonly employed in such strategies for moth pests. battelle.org
Integration of Undecenal Semiochemicals into Environmentally Sustainable Pest Control Programs
The integration of undecenal semiochemicals like this compound into pest control programs aligns with the principles of environmental sustainability. These compounds are typically species-specific, reducing the impact on beneficial insects, such as pollinators and natural predators of pests. bohrium.com Their use can lead to a significant reduction in the application of conventional broad-spectrum insecticides, thereby minimizing environmental contamination and the development of insecticide resistance. battelle.org
Sustainable agriculture programs increasingly advocate for the use of IPM strategies that incorporate semiochemicals. bohrium.com By combining these behavioral manipulation techniques with other methods like biological control and cultural practices, farmers can create a more resilient and ecologically balanced agricultural system.
Interactive Table: Comparative Environmental Impact of Pest Control Strategies
| Pest Control Strategy | Target Specificity | Impact on Non-Target Organisms | Risk of Resistance Development |
|---|---|---|---|
| Broad-Spectrum Insecticides | Low | High | High |
| This compound (Mating Disruption) | High | Low | Low |
| This compound (Attract-and-Kill) | High | Low to Moderate (depending on killing agent) | Low to Moderate |
Future Directions in the Applied Chemical Ecology of Undecenals
The field of applied chemical ecology continues to explore the potential of undecenals and other semiochemicals for innovative pest management. Future research will likely focus on several key areas:
Identification of New Pheromone Blends: Continued research to identify the full pheromone profiles of a wider range of agricultural pests will uncover new applications for this compound and related compounds. nih.gov
Optimization of Delivery Systems: The development of more efficient and cost-effective controlled-release dispensers for mating disruption and attract-and-kill formulations is crucial for their widespread adoption. epa.gov
Synergistic Combinations: Investigating the synergistic effects of combining undecenals with other semiochemicals, such as host plant volatiles, could lead to more potent and effective lures. researchgate.net
Understanding Olfactory Mechanisms: A deeper understanding of the insect olfactory system at the molecular level will enable the design of more effective and specific behavioral manipulators. researchgate.net
Expansion to Other Pest Groups: While much of the focus has been on Lepidoptera, future research may explore the role of undecenals in the chemical communication of other pest orders. battelle.org
The continued exploration of this compound and other semiochemicals holds significant promise for the future of sustainable agriculture, offering powerful tools to manage pests while safeguarding the environment.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Discoveries Pertaining to cis-8-Undecen-1-al
Academic research has established this compound as a significant compound, primarily within the realm of perfumery and as a chemical intermediate. Its identity is well-defined by its molecular structure, featuring a C11 carbon chain with a terminal aldehyde group and a cis-configuration double bond at the eighth carbon position. This specific isomer is typically synthesized and supplied with a high degree of purity, often exceeding 95% for the cis isomer. thegoodscentscompany.combocsci.comsigmaaldrich.comchemsrc.comflavscents.com
Physicochemically, this compound presents as a colorless to pale yellow liquid, possessing a characteristic powerful and pleasant aldehydic aroma, often described with nuances of waxy, floral, and clean notes. thegoodscentscompany.combocsci.comflavscents.comthegoodscentscompany.com Key physical properties include a refractive index typically ranging from 1.44000 to 1.45300, a density between 0.84000 and 0.85000 g/mL at 25°C, and a boiling point of approximately 89°C at 5 mmHg or around 240°C at atmospheric pressure. thegoodscentscompany.combocsci.comsigmaaldrich.comchemsrc.comflavscents.comchemicalbook.com Its solubility profile indicates insolubility in water but good solubility in organic solvents such as alcohol. thegoodscentscompany.combocsci.comflavscents.com A notable characteristic is its high substantivity, with reported longevity exceeding 300 hours, making it valuable for long-lasting fragrance applications. thegoodscentscompany.comflavscents.comthegoodscentscompany.com
The primary academic and industrial contribution of this compound lies in its application as a perfuming agent, where it imparts a distinctive aldehydic note to specialty fragrances. thegoodscentscompany.combocsci.comflavscents.comthegoodscentscompany.com Beyond its olfactory uses, it also serves as a versatile chemical intermediate, finding utility in the synthesis of various pharmaceutical and agrochemical agents, and acting as a foundational component for creating more specialized chemical entities. bocsci.com It is important to note that, unlike some related unsaturated aldehydes such as 2-undecenal or 10-undecenal, this compound has not been identified as a naturally occurring compound. thegoodscentscompany.comthegoodscentscompany.comchemicalbook.comhmdb.caresearchgate.netresearchgate.net
Table 1: Key Physicochemical Properties of this compound
Emerging Research Frontiers in Undecenal Chemistry and Biology
The ongoing research into unsaturated aldehydes, including this compound, is increasingly focused on enhancing synthetic efficiency and sustainability. Emerging frontiers in undecenal chemistry involve the development of novel synthetic methodologies that adhere to green chemistry principles. This includes exploring catalytic oxidation processes that utilize readily available oxidants like molecular oxygen or electrochemically generated hydrogen peroxide, aiming to reduce environmental impact and improve atom economy. oup.comoup.comrsc.org Furthermore, research into the precise synthesis of α-functionalized unsaturated aldehydes continues, driven by their utility as versatile building blocks in fine organic synthesis. nih.gov
A significant area for future investigation lies in further elucidating the nuanced relationship between the stereochemistry of unsaturated aldehydes, such as the cis-configuration in this compound, and their specific olfactory profiles. Comparative studies with trans-isomers could lead to a deeper understanding of structure-odor relationships, potentially guiding the design of novel fragrance molecules with tailored sensory properties. europa.eu
While direct biological studies specifically on this compound are not extensively documented in the current literature, broader research on related unsaturated aldehydes suggests potential avenues for biological investigation. This could include exploring their roles in biological signaling pathways, understanding their metabolic fate within organisms, or assessing their potential as biomarkers, similar to how other undecenals have been identified in food and biological matrices. hmdb.caresearchgate.net Research into the broader class of α,β-unsaturated aldehydes has revealed diverse biological activities, including potential DNA-inhibiting and antitumor effects, and roles as regulators of cell growth, underscoring the potential for future discoveries in the biological impact of such compounds. nih.gov
Interdisciplinary Opportunities for Advancing Knowledge of Unsaturated Aldehydes
The study and application of unsaturated aldehydes like this compound present numerous interdisciplinary opportunities for advancing scientific knowledge and technological innovation.
Green Chemistry and Sustainable Synthesis: There is a significant opportunity to develop more environmentally benign and economically viable synthetic routes for this compound. This involves integrating principles of green chemistry, such as utilizing renewable feedstocks, exploring biocatalytic transformations, and optimizing catalytic systems for higher selectivity and reduced waste generation. oup.comoup.comrsc.org
Computational Chemistry and AI in Fragrance Design: Collaboration between organic chemists, computational chemists, and sensory scientists can leverage artificial intelligence (AI) and advanced molecular modeling to predict and design novel odorants. This interdisciplinary approach can accelerate the discovery and optimization of fragrance ingredients with specific olfactory characteristics, building upon the established role of aldehydes in perfumery. sci-hub.se
Analytical Chemistry and Isomer Separation: The precise separation and quantification of cis/trans isomers of unsaturated aldehydes are critical for quality control in the fragrance industry and for accurate scientific research. Advancements in analytical techniques, particularly in high-performance liquid chromatography (HPLC) with specialized stationary phases, offer opportunities for improved isomer resolution and detection. sielc.com
Biotechnology and Fermentation: Investigating biotechnological pathways, such as microbial fermentation or enzymatic synthesis, could provide sustainable and novel methods for producing unsaturated aldehydes. This approach could potentially utilize biomass or waste streams as starting materials, aligning with circular economy principles.
Materials Science: The inherent reactivity of the aldehyde functional group in this compound opens avenues for its incorporation into polymers or functional materials. This could lead to the development of novel materials with tailored properties, such as controlled release mechanisms for fragrances or unique chemical functionalities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
